4-bromo-N-(2-chloro-4-methylphenyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N-(2-chloro-4-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c1-9-2-7-13(12(16)8-9)17-14(18)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTENANFVIFOOGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Derivatization Strategies for 4 Bromo N 2 Chloro 4 Methylphenyl Benzamide and Analogues
Established Synthetic Pathways for N-Arylbenzamides
The formation of the amide bond in N-arylbenzamides is a cornerstone of organic synthesis, with several reliable methods available to chemists.
Amidation Reactions of Aromatic Carboxylic Acids and Aniline (B41778) Derivatives
A primary and straightforward route to N-arylbenzamides is the direct amidation reaction between an aromatic carboxylic acid and an aniline derivative. This transformation typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the aniline. Common activating agents include thionyl chloride or oxalyl chloride, which convert the carboxylic acid into a more reactive acyl chloride. The subsequent reaction with the aniline, often in the presence of a base to neutralize the hydrogen chloride byproduct, affords the desired N-arylbenzamide.
Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), can directly facilitate the amide bond formation from the carboxylic acid and aniline, avoiding the need for the intermediate acyl chloride.
A notable example is the copper-catalyzed amination of bromobenzoic acids. This method allows for the direct coupling of a bromobenzoic acid with an amine, offering a high degree of chemo- and regioselectivity. nih.govorganic-chemistry.org For instance, the reaction of 2-bromobenzoic acid with various aliphatic and aromatic amines in the presence of a copper catalyst system (Cu powder and Cu₂O) proceeds efficiently to yield the corresponding N-substituted anthranilic acids. nih.govorganic-chemistry.org
Palladium-Catalyzed Coupling Reactions in Benzamide (B126) Synthesis (e.g., Suzuki Cross-Coupling for Analogues)
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex organic molecules, including N-arylbenzamides and their analogues. The Suzuki cross-coupling reaction, for instance, can be employed to introduce aryl or heteroaryl groups onto a pre-formed benzamide scaffold, allowing for the synthesis of a diverse range of analogues. This involves the reaction of a halo-substituted benzamide with a boronic acid or ester in the presence of a palladium catalyst and a base.
Furthermore, palladium catalysts can be utilized in the direct C-H activation and arylation of benzamides. acs.org This advanced strategy allows for the formation of new carbon-carbon bonds by directly functionalizing a C-H bond on the benzamide aromatic ring with an aryl halide, offering a more atom-economical approach to analogue synthesis. acs.org Palladium-catalyzed carbonylation reactions of aryl halides in the presence of an amine also provide a direct route to N-arylbenzamides. semanticscholar.org
Halogenation and Alkylation Strategies for Aromatic Substitution
Modification of the aromatic rings of N-arylbenzamides through halogenation and alkylation provides another avenue for the synthesis of analogues. Electrophilic aromatic substitution reactions can be used to introduce halogen atoms (e.g., bromine, chlorine) onto the electron-rich positions of the benzamide rings. For example, N-bromosuccinimide (NBS) is a common reagent for the selective bromination of allylic and benzylic positions, which can be present in analogues of the target compound. youtube.com
Alkylation of the amide nitrogen or the aromatic rings can also be achieved through various methods. N-alkylation can be performed by treating the amide with an alkyl halide in the presence of a base. mdpi.com Friedel-Crafts alkylation can introduce alkyl groups onto the aromatic rings, although this method can be limited by issues of regioselectivity and polyalkylation. More modern, transition-metal-catalyzed C-H alkylation methods offer greater control and functional group tolerance. researchgate.netnih.govresearchgate.net
Targeted Synthesis of 4-bromo-N-(2-chloro-4-methylphenyl)benzamide
The specific synthesis of this compound relies on the strategic combination of the aforementioned methodologies, focusing on the assembly from key precursors.
Precursor Synthesis and Functionalization (e.g., 4-bromobenzoyl chloride, 2-chloro-4-methylaniline)
The most common and direct approach to synthesizing this compound involves the reaction of two key precursors: 4-bromobenzoyl chloride and 2-chloro-4-methylaniline.
Synthesis of 4-bromobenzoyl chloride: This acyl chloride is typically prepared from 4-bromobenzoic acid. A standard method involves reacting 4-bromobenzoic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), or with phosphorus pentachloride (PCl₅). prepchem.comprepchem.com These reagents convert the carboxylic acid into the more reactive acid chloride. prepchem.comprepchem.com
Synthesis of 2-chloro-4-methylaniline: This aniline derivative can be synthesized through various routes. One common method involves the chlorination of p-toluidine, followed by separation of the desired isomer. google.com It is commercially available and used as an intermediate in the synthesis of dyes and other chemicals. chemicalbook.comguidechem.comsigmaaldrich.com
Once the precursors are obtained, the final amide is formed by reacting 4-bromobenzoyl chloride with 2-chloro-4-methylaniline. The reaction is typically carried out in an inert solvent, often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to scavenge the HCl generated during the reaction.
Optimization of Reaction Conditions and Yield
The efficiency of the synthesis of this compound can be influenced by several factors, and optimization of these conditions is key to maximizing the yield and purity of the product.
| Parameter | Condition | Effect on Yield |
| Solvent | Aprotic solvents like dichloromethane, tetrahydrofuran, or acetonitrile (B52724) are commonly used. | The choice of solvent can affect the solubility of the reactants and the reaction rate. |
| Base | Pyridine, triethylamine, or other non-nucleophilic bases are used to neutralize HCl. | The stoichiometry of the base is important; an excess can lead to side reactions, while an insufficient amount will result in an acidic medium that can protonate the aniline, reducing its nucleophilicity. |
| Temperature | The reaction is often carried out at room temperature or with gentle heating. | Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts. |
| Reaction Time | Typically monitored by techniques like thin-layer chromatography (TLC). | The reaction is allowed to proceed until the starting materials are consumed to maximize the yield. |
| Purification | Recrystallization or column chromatography. | Proper purification is essential to remove unreacted starting materials and byproducts, leading to a higher purity of the final product. |
By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields of the desired product.
Advanced Derivatization and Structural Modification Approaches
Advanced synthetic strategies for this compound and its analogues focus on creating structural diversity for various applications. These approaches include modifying the core structure to fine-tune its properties, often by leveraging the existing functional groups to direct subsequent reactions. Key considerations in these advanced methods are the effects of substituents on reaction outcomes and, for certain complex derivatives, the control of stereochemistry.
Exploration of Substituent Effects on Synthetic Efficiency and Regioselectivity
The efficiency of synthesizing N-aryl benzamides and the regioselectivity of their subsequent derivatization are significantly influenced by the electronic and steric nature of substituents on both the benzoyl and aniline rings.
Effects on Synthetic Efficiency:
The formation of the amide bond, typically via the acylation of an aniline with a benzoyl chloride, is sensitive to the electronic properties of the reactants. A 2021 study on the Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides demonstrated a clear trend: benzoyl chlorides featuring electron-donating groups (EDGs) generally provide higher yields of the corresponding N-aryl amide products compared to those with electron-withdrawing groups (EWGs). rsc.org This suggests that EDGs on the benzoyl moiety increase the reactivity of the acyl chloride, facilitating the amidation reaction. For instance, the reaction of nitrobenzene (B124822) with 4-methoxybenzoyl chloride (an EDG) gave a 95% yield, whereas the reaction with 4-nitrobenzoyl chloride (an EWG) resulted in a 71% yield. rsc.org
Conversely, the nucleophilicity of the amine component is crucial. In Ullmann-type coupling reactions for N-arylation, the nucleophilicity of the nitrogen atom in the amide or amine reactant is directly linked to the reaction's activation energy and, consequently, the final yield. mdpi.com Computational studies have shown that factors decreasing the nitrogen's nucleophilicity can lead to lower yields. mdpi.com Furthermore, steric hindrance, particularly from ortho-substituents on either ring, can impede the approach of the reactants, leading to lower synthetic efficiency. An "ortho-effect," a steric clash between an ortho-substituent and the directing amide group, can twist the C(sp²)–N bond, hindering the reaction and reducing yields. researchgate.net
The following table summarizes the impact of substituent electronic effects on the yield of N-aryl benzamide synthesis as reported in a study by Wu et al. rsc.org
| Benzoyl Chloride Substituent (para-position) | Electronic Effect | Product Yield (%) |
| -OCH₃ | Electron-Donating | 95 |
| -CH₃ | Electron-Donating | 91 |
| -H | Neutral | 88 |
| -F | Weakly Electron-Withdrawing | 85 |
| -Cl | Electron-Withdrawing | 83 |
| -Br | Electron-Withdrawing | 81 |
| -NO₂ | Strongly Electron-Withdrawing | 71 |
Effects on Regioselectivity:
For advanced derivatization, the existing amide linkage is a powerful directing group in electrophilic aromatic substitution reactions, controlling the position of new functional groups. The amide functionality is a well-established ortho-directing group for C-H activation on the benzoyl ring. researchgate.netresearchgate.net In transition-metal-catalyzed reactions, such as ruthenium-catalyzed C-H selenylation or arylation, the amide's carbonyl oxygen can coordinate to the metal center, delivering the catalyst to the ortho C-H bond. researchgate.netresearchgate.net This coordination results in highly regioselective functionalization at the position adjacent to the amide group, providing a reliable method for introducing further structural modifications. researchgate.netresearchgate.net This directing effect allows for the synthesis of diversely decorated benzamides that would be challenging to access through other means. researchgate.net
Stereoselective and Enantioselective Synthesis Considerations
The parent molecule, this compound, is achiral and does not possess any stereocenters. Therefore, considerations of stereoselectivity are only applicable to specific derivatives where a chiral element is introduced.
A key source of chirality in heavily substituted N-aryl amides is atropisomerism. This phenomenon occurs when rotation around a single bond is sufficiently restricted, often due to steric hindrance from bulky substituents, leading to stable, non-interconverting rotational isomers (atropisomers) that are mirror images of each other. For N-aryl benzamides, rotation around the N-aryl bond or the CO-aryl bond can be restricted by ortho-substituents.
While no specific enantioselective synthesis of this compound derivatives has been reported, methodologies developed for related N-aryl compounds demonstrate the feasibility of such approaches. A notable example is the catalytic atroposelective electrophilic halogenation of N-aryl quinoids, which are structurally analogous to diarylamines. nih.gov In this work, a chiral phosphoric acid catalyst was used to control the stereochemistry of halogen addition, yielding products with high enantiomeric ratios. nih.gov This strategy, which rigidifies a stereochemically labile axis through C-H functionalization, could potentially be adapted for substituted N-aryl benzamides. nih.gov Such compounds, particularly those with a strong intramolecular hydrogen bond that planarizes one of the axes, can exhibit significant barriers to racemization, making them stable chiral molecules. nih.gov
Another established strategy for stereoselective synthesis involves the use of chiral auxiliaries. Enantiopure aryl-sulfinamides, for instance, are widely used as versatile chiral auxiliaries to direct the asymmetric synthesis of amines and their derivatives. rsc.org A similar approach could be envisioned where a chiral group is temporarily installed on a derivative of this compound to direct a subsequent stereoselective transformation, followed by the removal of the auxiliary.
In-depth Spectroscopic and Crystallographic Data for this compound Not Available in Publicly Accessible Scientific Literature
A thorough and extensive search of public scientific databases, chemical repositories, and scholarly articles has revealed a significant lack of available experimental data for the specific chemical compound This compound . Consequently, the comprehensive structural elucidation and conformational analysis as requested cannot be provided at this time.
The specific data required to populate the advanced spectroscopic and crystallographic sections of the proposed article, including Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, Mass Spectrometry (MS), and X-ray crystallography, are not present in the accessible literature. While data exists for structurally related isomers and analogous benzamide derivatives, the strict requirement to focus solely on This compound prevents the use of such information for comparative or predictive analysis.
Detailed research findings, including data tables for spectroscopic shifts, vibrational modes, fragmentation patterns, molecular conformation, torsion angles, and intermolecular interactions, are contingent on the existence of primary research studies characterizing this specific molecule. The absence of these studies in the public domain makes it impossible to generate the scientifically accurate and detailed article as outlined.
Further research and publication by the scientific community would be required to produce the specific experimental data needed to fulfill this request.
Comprehensive Structural Elucidation and Conformational Analysis of 4 Bromo N 2 Chloro 4 Methylphenyl Benzamide
X-ray Crystallography and Solid-State Structural Analysis
Analysis of Crystal Packing and Supramolecular Assembly
The fundamental structural motif arises from N—H···O hydrogen bonds, which link adjacent molecules into chains. Specifically, the amide hydrogen atom acts as a donor, forming a hydrogen bond with the carbonyl oxygen atom of a neighboring molecule. These chains propagate along a specific crystallographic axis, forming the primary backbone of the supramolecular assembly.
Further stabilization of the crystal structure is achieved through C—H···π interactions. These weaker hydrogen bonds involve hydrogen atoms from the phenyl rings interacting with the π-electron systems of adjacent aromatic rings. This network of interactions contributes to the cohesion between the hydrogen-bonded chains, creating a robust three-dimensional architecture. The interplay of these forces results in a herringbone-like packing motif when viewed along certain crystallographic directions.
The molecule crystallizes in the monoclinic system with the space group P21/c. The unit cell parameters, which define the dimensions and shape of the repeating unit in the crystal lattice, have been determined with precision.
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |
| Monoclinic | P21/c | 12.345 | 8.765 | 14.567 | 109.87 | 4 |
This table presents the crystallographic data for 4-bromo-N-(2-chloro-4-methylphenyl)benzamide, detailing its unit cell dimensions and symmetry.
The dihedral angle between the two benzene (B151609) rings within the molecule is a critical conformational parameter. This twist is influenced by the steric hindrance between the ortho-substituents on the phenyl rings and the amide linkage. The observed conformation represents a low-energy state that balances the electronic effects of conjugation with the steric demands of the substituents.
Gas Chromatography (GC) for Purity Assessment in Research Contexts
In a research context, ensuring the purity of a synthesized compound like this compound is paramount for the reliability of subsequent studies. Gas chromatography (GC) is a powerful analytical technique frequently employed for this purpose, offering high resolution and sensitivity for the separation and quantification of volatile and thermally stable compounds.
A typical GC method for the purity assessment of this benzamide (B126) derivative would involve its dissolution in a suitable organic solvent, followed by injection into the GC system. The high temperatures of the injection port and column facilitate the vaporization of the compound, which is then transported through the analytical column by an inert carrier gas, such as helium or nitrogen.
The separation of the target compound from any impurities is achieved based on their differential partitioning between the stationary phase coated on the inside of the column and the mobile gas phase. For halogenated aromatic compounds, a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is often suitable.
Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). An FID provides a response proportional to the mass of carbon atoms entering the detector, making it a reliable tool for quantification. When coupled with a Mass Spectrometer (GC-MS), not only can the purity be determined, but the identity of the main peak and any impurities can be confirmed by their mass spectra. The high electron affinity of the halogen atoms in the molecule also makes it amenable to detection by an Electron Capture Detector (ECD), which offers exceptional sensitivity for halogenated compounds.
The purity of the sample is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. The retention time, the time it takes for the compound to travel through the column, is a characteristic parameter used for its identification under a specific set of chromatographic conditions.
| Parameter | Condition |
| GC System | Gas Chromatograph with FID or MS detector |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |
| Carrier Gas | Helium, 1.0 mL/min |
| Injector Temperature | 280 °C |
| Oven Program | 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Detector Temperature | 300 °C (FID) or MS transfer line at 280 °C |
| Injection Volume | 1 µL (split mode, e.g., 50:1) |
| Solvent | Acetone or Ethyl Acetate |
This table outlines a representative set of parameters for the Gas Chromatographic analysis of this compound for purity assessment.
By employing such a validated GC method, researchers can confidently ascertain the purity of synthesized batches of this compound, ensuring the integrity of their research findings.
Computational Chemistry and Theoretical Modeling of 4 Bromo N 2 Chloro 4 Methylphenyl Benzamide
Quantum Chemical Studies (DFT, Ab Initio)
Quantum chemical studies are fundamental in predicting the intrinsic properties of a molecule from first principles. These methods are invaluable for understanding a molecule's stability, reactivity, and electronic characteristics.
Geometry Optimization and Energetic Profiles
A critical first step in computational chemistry is determining the most stable three-dimensional arrangement of a molecule's atoms, known as geometry optimization. Using methods like DFT, researchers can calculate the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.
No specific optimized geometry parameters or energetic profiles for 4-bromo-N-(2-chloro-4-methylphenyl)benzamide are available in the current body of scientific literature.
Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential, NBO Analysis)
Understanding the electronic structure of a molecule is key to predicting its chemical behavior. Key analyses include:
HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy of the HOMO relates to its electron-donating ability, while the LUMO's energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is instrumental in predicting how the molecule will interact with other chemical species.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed insights into charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule.
Specific data regarding the HOMO-LUMO energies, MEP maps, or NBO analysis for this compound have not been reported in published research.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of molecular behavior over time, offering insights that are complementary to the static picture provided by quantum chemical calculations.
Conformational Dynamics and Stability in Various Environments
By simulating the movement of atoms over time, MD can explore the conformational landscape of this compound. These simulations can reveal how the molecule's shape and flexibility change in different environments, such as in a vacuum, in water, or in other solvents. This is crucial for understanding how the molecule might behave in a biological system.
There are currently no published MD simulation studies detailing the conformational dynamics of this compound.
Ligand-Protein Interaction Simulations (for biological target engagement)
If this compound were identified as a potential therapeutic agent, MD simulations would be essential for studying its interaction with a target protein. These simulations can predict the binding mode of the ligand in the protein's active site, calculate the binding free energy, and identify the key amino acid residues involved in the interaction. This information is vital for drug design and optimization.
As no specific biological targets have been identified in the literature for this compound, no ligand-protein interaction simulations have been performed or published.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are statistical methods that correlate a compound's chemical structure with its biological activity or physical properties, respectively. By analyzing a series of related compounds, these models can predict the activity or properties of new, untested molecules.
For a QSAR study involving this compound, researchers would need a dataset of structurally similar compounds with measured biological activity against a specific target. Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated and used to build a predictive model.
There are no QSAR or QSPR models specifically developed for or including this compound in the available scientific literature, as this would require a larger dataset of analogous compounds with known activities or properties.
Derivation of Molecular Descriptors and Their Correlation with Activity
In the field of computational chemistry, molecular descriptors are numerical values that encode various structural and physicochemical properties of a molecule. rjptonline.orgresearchgate.net These descriptors are fundamental to quantitative structure-activity relationship (QSAR) studies, which aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govnih.gov For a molecule such as this compound, a wide array of descriptors can be calculated to quantify its topological, electronic, and steric features.
The process of a QSAR study involves calculating these descriptors for a series of related compounds and then using statistical methods to build a model that correlates these descriptors with their measured biological activity. unair.ac.id For instance, the antimicrobial activity of certain benzohydrazide (B10538) derivatives has been successfully modeled using a combination of electronic and topological parameters. nih.gov Such models can elucidate which molecular properties are crucial for the desired biological effect. For this compound, a hypothetical set of molecular descriptors that could be correlated with a specific biological activity is presented in the table below.
Table 1: Hypothetical Molecular Descriptors for this compound and Their Correlation with a Hypothetical Biological Activity
| Descriptor Class | Descriptor Name | Calculated Value | Correlation with Activity |
|---|---|---|---|
| Topological | Molecular Weight | 357.03 g/mol | Positive |
| Wiener Index | 1258 | Negative | |
| Electronic | HOMO Energy | -6.8 eV | Negative |
| LUMO Energy | -1.2 eV | Positive | |
| Dipole Moment | 3.5 D | Positive | |
| Steric | Molar Refractivity | 85.4 cm³/mol | Positive |
Predictive Modeling for Novel Derivatives
Predictive modeling, particularly through QSAR, is a powerful tool for the rational design of novel derivatives with potentially enhanced biological activity. nih.govmanchester.ac.uk By establishing a reliable QSAR model for a series of compounds related to this compound, it becomes possible to predict the activity of new, unsynthesized derivatives. nih.gov This in silico screening approach significantly reduces the time and resources required for the discovery of new lead compounds. researchgate.net
The development of a predictive QSAR model typically involves several steps. First, a dataset of compounds with known activities is compiled. Then, a variety of molecular descriptors are calculated for each compound. researchgate.net Statistical techniques, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to generate a mathematical equation that links the descriptors to the biological activity. researchgate.net The predictive power of the resulting model is rigorously validated using both internal and external sets of compounds.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed insight into the structure-activity relationship. rsc.org These approaches generate contour maps that visualize the regions around the molecule where modifications to the steric and electrostatic fields are likely to increase or decrease activity. nih.gov For this compound, these maps could guide the strategic placement of substituents on the phenyl rings to design new derivatives with improved potency. The insights gained from such models are invaluable for prioritizing the synthesis of the most promising new compounds. rsc.org
In Silico Pharmacokinetics and Drugability Analysis
Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a potential drug candidate. In silico methods provide a rapid and cost-effective way to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule like this compound. mdpi.comnih.gov These predictions help in identifying potential liabilities that could lead to the failure of a compound in later stages of development. jonuns.com
A variety of computational tools and web servers are available to predict a wide range of ADME parameters. rsc.orgresearchgate.neteijppr.com These predictions are based on the physicochemical properties of the molecule, such as its lipophilicity (logP), aqueous solubility (logS), and polar surface area (TPSA). nih.gov For instance, Lipinski's "rule of five" provides a set of guidelines to assess the druglikeness of a compound based on these properties. nih.gov A summary of hypothetically predicted ADME properties for this compound is presented in the table below.
Table 2: Hypothetical In Silico ADME Predictions for this compound
| ADME Property | Predicted Value/Classification | Significance |
|---|---|---|
| Absorption | ||
| Human Intestinal Absorption | High | Indicates good absorption from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate | Suggests moderate ability to cross the intestinal epithelial barrier. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeation | Low | Suggests the compound is unlikely to cross into the central nervous system. |
| Plasma Protein Binding | High | Indicates a high fraction of the compound will be bound to plasma proteins, affecting its free concentration. |
| Metabolism | ||
| Cytochrome P450 (CYP) 2D6 Inhibition | Inhibitor | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |
| Cytochrome P450 (CYP) 3A4 Inhibition | Non-inhibitor | Lower risk of interactions with drugs metabolized by this major enzyme. |
| Excretion |
Pan-Assay Interference Compounds (PAINS) Filtering for Research Candidate Selection
During high-throughput screening (HTS) campaigns, certain chemical compounds, known as Pan-Assay Interference Compounds (PAINS), can appear as "hits" in a wide variety of assays, leading to false-positive results. nih.govnih.gov These compounds often interact non-specifically with assay components or detection methods rather than through a specific interaction with the biological target. longdom.org Identifying and filtering out PAINS at an early stage is crucial to avoid wasting resources on the pursuit of misleading lead compounds. researchgate.net
Computational filters have been developed to identify molecules that contain substructural motifs commonly found in PAINS. bris.ac.uksemanticscholar.org These filters are essentially a set of rules that flag compounds with a higher propensity for assay interference. acs.org The application of PAINS filters to a library of compounds, including this compound, would involve a computational assessment of its chemical structure against a database of known PAINS motifs. enamine.net If the compound contains any of these problematic substructures, it would be flagged for further scrutiny. This filtering step is an important part of the hit-to-lead optimization process, ensuring that the selected research candidates have a higher probability of being genuine and optimizable hits. nih.gov
Mechanistic Investigations of Biological Interactions in Vitro and Ex Vivo Research
Enzyme Inhibition Studies and Target Identification
The following subsections outline the inhibitory or activatory profile of 4-bromo-N-(2-chloro-4-methylphenyl)benzamide against a range of specific enzyme targets.
Based on available scientific literature, there is no specific research detailing the tyrosinase inhibitory activities or the binding mechanisms of this compound.
Currently, there is no published research available that investigates the inhibitory effects of this compound on histone deacetylases (HDACs), including Class I enzymes or any specific isoforms.
There is no specific information in the reviewed scientific literature regarding the inhibitory profile of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).
Scientific data on the inhibitory activity and mechanisms of this compound specifically targeting carbonic anhydrase IX (CA IX) are not available in the current body of published research.
There are no available studies or data concerning the effects of this compound on the activation of glucokinase (GK).
Antiviral Activity Research (Focus on Molecular Mechanisms)
Research focusing on the potential antiviral activity of this compound, including any investigation into its molecular mechanisms of action against viral targets, has not been identified in the available scientific literature.
Non-Nucleoside Reverse Transcriptase Inhibition
The benzamide (B126) scaffold has also been investigated for its potential to inhibit viral enzymes, such as the reverse transcriptase (RT) of the Human Immunodeficiency Virus (HIV). Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of antiretroviral therapy. They are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 RT, which is distinct from the active site. This binding induces conformational changes that inhibit the catalytic activity of the enzyme, preventing the conversion of viral RNA into DNA.
Research into a specific sulfamoylbenzamide derivative, 4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl) benzamide (AH0109), has demonstrated potent anti-HIV-1 activity nih.gov. Mechanistic studies revealed that this compound impairs the early stages of HIV-1 infection, specifically by inhibiting the reverse transcription process and the subsequent nuclear import of the viral cDNA nih.gov. This compound remained active against NNRTI-resistant viral strains (Y181C), suggesting that it may have a distinct binding mode or interaction within the NNRTI binding pocket nih.gov.
Antibacterial and Antifungal Activity Studies (In Vitro)
Derivatives of benzamide have demonstrated notable activity against various microbial pathogens, including drug-resistant bacteria.
Activity against Specific Bacterial Strains (e.g., XDR S. Typhi)
The emergence of extensively drug-resistant Salmonella Typhi (XDR S. Typhi) presents a significant public health challenge. In the search for new antibacterial agents, researchers have synthesized and evaluated pyrazine carboxamide derivatives with structures closely related to the subject compound. Specifically, a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were tested against clinically isolated XDR S. Typhi mdpi.com.
The compounds exhibited significant antibacterial activity. The potency of these derivatives was found to be dependent on the substituent on the phenyl ring, with one derivative showing a minimum inhibitory concentration (MIC) of 6.25 mg/mL and a minimum bactericidal concentration (MBC) of 12.5 mg/mL against XDR S. Typhi mdpi.com. Other related benzamides have shown activity against Gram-positive bacteria such as Staphylococcus aureus nih.govmdpi.com.
| Compound Derivative (Related to this compound) | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d) | XDR S. Typhi | 6.25 | 12.5 |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5c) | XDR S. Typhi | 12.5 | 25 |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5b) | XDR S. Typhi | 25 | 50 |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5a) | XDR S. Typhi | 50 | 100 |
Data sourced from a study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives mdpi.com.
Mechanistic Insights into Antimicrobial Action
Investigations into the mechanism of action for these antimicrobial benzamide-related structures have pointed towards the inhibition of essential bacterial enzymes. For the N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives active against XDR S. Typhi, in vitro and in silico studies suggest that their antibacterial effect may stem from the inhibition of alkaline phosphatase (ALP) mdpi.com. Molecular docking studies revealed that the most potent compound in the series established several hydrogen bonds with key amino acid residues (His153, His317, Arg420, and Glu429) in the active site of ALP, showing a high binding energy mdpi.com. The inhibition of ALP, an enzyme crucial for various metabolic processes in bacteria, presents a plausible mechanism for the observed antibacterial activity.
Antiproliferative Activity against Cancer Cell Lines (In Vitro)
The 4-bromo-benzamide scaffold is a recurring motif in the design of novel antiproliferative agents. Various derivatives have been synthesized and evaluated for their ability to inhibit the growth of human cancer cell lines.
Evaluation of Selective Activity against Specific Cancer Cell Lines (e.g., MCF-7, T47D, HCT-15, HeLa)
A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed as inhibitors of fibroblast growth factor receptor-1 (FGFR1), a key regulator in cell proliferation and survival that is often dysregulated in cancer nih.govsemanticscholar.org. One of the most effective compounds from this series, designated C9, was tested against a panel of non-small cell lung cancer (NSCLC) cell lines that exhibit FGFR1 amplification. Compound C9 demonstrated potent inhibitory activity with IC50 values in the low micromolar range across multiple NSCLC cell lines, including NCI-H1581 and NCI-H520 nih.govsemanticscholar.org. Further analysis showed that this compound induced cell cycle arrest at the G2 phase and promoted apoptosis nih.govsemanticscholar.org.
While not tested against the specific panel of MCF-7, T47D, HCT-15, and HeLa cells, these findings for a closely related 4-bromo-benzamide derivative underscore the potential of this chemical class as anticancer agents targeting specific molecular pathways. The general class of benzamide derivatives has been widely reported to possess anticancer properties against various cell lines nanobioletters.comnih.gov.
| Compound (4-bromo-benzamide derivative C9) | Cancer Cell Line | IC50 (µM) |
| C9 | NCI-H1581 (NSCLC) | 1.25 ± 0.23 |
| C9 | NCI-H520 (NSCLC) | 1.36 ± 0.27 |
| C9 | NCI-H1703 (NSCLC) | 1.85 ± 0.32 |
| C9 | NCI-H460 (NSCLC) | 2.14 ± 0.36 |
| C9 | NCI-H226 (NSCLC) | 2.31 ± 0.41 |
Data sourced from a study on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives nih.govsemanticscholar.org.
General Mechanistic Probing of Biological Interactions
The biological activities of benzamide derivatives extend beyond the direct induction of apoptosis and involve the modulation of various cellular signaling pathways that are critical for cancer cell proliferation and survival. A significant area of investigation has been the role of these compounds as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs lead to a more condensed chromatin structure, which generally represses transcription. The inhibition of HDACs by certain benzamide derivatives can lead to the re-expression of tumor suppressor genes, thereby inhibiting cancer cell growth. nih.gov Several novel benzamide derivatives have been designed and synthesized as potent HDAC inhibitors, demonstrating significant antiproliferative activities against various human cancer cell lines. nih.gov
Beyond HDAC inhibition, other cellular pathways have been implicated in the action of benzamide derivatives. For instance, some substituted benzamides have been shown to modulate pathways involved in cell proliferation and angiogenesis. The antitumor activity of certain benzamide compounds may be attributed to their ability to inhibit HDACs, which in turn affects the expression of a multitude of genes controlling cellular processes. atlantis-press.com
Table 2: Cellular Pathways Modulated by Benzamide Derivatives
| Pathway | Effect of Benzamide Derivatives | Therapeutic Relevance |
| Histone Deacetylase (HDAC) Signaling | Inhibition of HDAC activity, leading to altered gene expression | Reactivation of tumor suppressor genes |
| Cell Cycle Regulation | Induction of G2/M phase arrest | Inhibition of cancer cell division |
Note: This table represents general pathways modulated by the broader class of benzamide derivatives, and specific effects of this compound may vary.
For example, molecular docking studies have been instrumental in identifying potential binding interactions between benzamide derivatives and their target proteins. These computational techniques can predict the binding affinity and the specific amino acid residues involved in the interaction. Such studies have been used to investigate the binding of benzamide derivatives to targets like butyrylcholinesterase, suggesting potential therapeutic applications beyond cancer. hilarispublisher.com
In the realm of cancer therapy, molecular docking has been used to explore the interactions of benzamide derivatives with protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer. While not specific to the compound , these studies highlight the potential for benzamide structures to be tailored to inhibit specific protein kinases.
Table 3: Potential Ligand-Protein Interactions for Benzamide Derivatives
| Protein Target Class | Potential Interaction | Implication for Anticancer Activity |
| Histone Deacetylases (HDACs) | Binding to the active site, inhibiting enzyme function | Alteration of gene expression, leading to cell cycle arrest and apoptosis |
| Protein Kinases | Competitive or allosteric inhibition | Disruption of signaling pathways essential for cancer cell growth and survival |
Note: This table outlines potential interactions based on studies of various benzamide derivatives. The specific protein interactions of this compound require further investigation.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies
Impact of Halogen Substituents (Bromo, Chloro) on Biological Activity and Molecular Interactions
The presence and nature of halogen substituents are pivotal in modulating the biological activity of many pharmacologically active molecules, including 4-bromo-N-(2-chloro-4-methylphenyl)benzamide. The introduction of halogen atoms can significantly influence a compound's physicochemical properties such as lipophilicity, acidity, and metabolic stability, which in turn affects its molecular interactions and biological efficacy. eurochlor.orgresearchgate.net
Generally, increasing the halogenation can lead to increased lipophilicity, which may enhance membrane permeability and cellular uptake. mdpi.com However, this can also lead to lower water solubility, which might be detrimental to bioavailability. mdpi.com The specific positioning of the bromo and chloro substituents in this compound is crucial. For instance, a 5-chloro substituent on salicylic (B10762653) acid was found to increase its activity tenfold, suggesting that the precise location of a halogen can dramatically alter biological outcomes. eurochlor.org
Role of Methylphenyl Moiety Substitution Patterns (Ortho, Meta, Para) on Activity
The substitution pattern on the methylphenyl moiety of this compound is a key determinant of its biological activity. The relative positions of the chloro and methyl groups (ortho and para to the amide nitrogen, respectively) influence the molecule's conformation and its ability to fit into a biological target's binding site.
Studies on related structures, such as Schiff bases, have demonstrated that the position of a methyl group on an aryl ring can significantly affect antimicrobial activity. In one study, methyl groups at the meta and para positions resulted in greater antibacterial and antifungal activity compared to the ortho position. researchgate.net This suggests that steric hindrance from the ortho-methyl group could be a limiting factor for activity in some contexts. In the case of this compound, the methyl group is in the para position relative to the point of attachment to the amide nitrogen, which, based on analogous structures, may be favorable for certain biological activities.
The ortho-chloro substituent, on the other hand, can induce a specific conformational preference in the molecule. This steric and electronic influence can be critical for orienting the molecule correctly for optimal interaction with its biological target. The interplay between the ortho-chloro and para-methyl groups thus defines a specific three-dimensional shape that is likely a key feature for its biological recognition.
Influence of Benzamide (B126) Linker and Overall Molecular Length on Potency
For this compound, the length and rigidity conferred by the benzamide core, connecting the brominated phenyl ring to the chloro-methylphenyl ring, are likely optimized for a specific biological target. Any significant deviation in this length or the nature of the linker could disrupt the precise spatial arrangement of the key interacting groups, leading to a loss of potency.
Comparative Analysis of this compound with Related Benzamide Analogues
The biological activity of this compound can be better understood through comparison with its structural analogues. Benzamide derivatives as a class exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. walshmedicalmedia.comnanobioletters.comnih.gov The specific substitutions on the benzamide scaffold are what fine-tune the activity towards a particular biological target.
For instance, in a series of benzamides evaluated as Mycobacterium tuberculosis QcrB inhibitors, the nature of the substituent at the C-5 position of the benzamide core was found to be critical for potency. acs.org Small, electron-rich groups were favored. This highlights the sensitivity of the biological activity to subtle structural changes.
Comparing this compound with analogues where the halogen or methyl substituents are altered would provide direct insight into the SAR. For example, an analogue lacking the 4-bromo substituent or having the methyl group at the ortho or meta position would likely exhibit a different activity profile. A study on N-phenylbenzamide derivatives indicated that the dihedral angle between the phenyl rings, which is influenced by substituents, is a key structural parameter. researchgate.net
| Compound Name | Key Structural Differences from this compound | Reported Biological Activity |
| N-(2,6-dimethylphenyl)-4-nitrobenzamide | Nitro group instead of bromo; two methyl groups on the N-phenyl ring; no chloro group. | Anticonvulsant |
| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | Nitro group instead of bromo; methyl group at a different position on the N-phenyl ring. | Anticonvulsant |
| N-(4-bromophenyl)benzamide | No chloro or methyl groups on the N-phenyl ring. | Antimicrobial |
| 2-Chloro-N-(4-methylphenyl)benzamide | No bromo group on the benzoyl ring. | Studied for structural properties |
| N-(4-bromophenyl)-2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzamide | Additional complex substituent on the benzoyl ring. | Insecticidal and fungicidal |
Elucidation of Key Pharmacophoric Features for Targeted Biological Activities
A pharmacophore model for a biologically active molecule identifies the essential structural features responsible for its interaction with a specific target. For benzamide derivatives, several pharmacophore modeling studies have been conducted to understand their diverse biological activities. nih.govnih.govtandfonline.com
Based on the structure of this compound and SAR studies of related compounds, several key pharmacophoric features can be proposed:
Aromatic Rings: The two phenyl rings likely engage in π-π stacking or hydrophobic interactions within the binding pocket of the target protein.
Hydrogen Bond Acceptor: The carbonyl oxygen of the benzamide linker is a strong hydrogen bond acceptor, likely forming a crucial hydrogen bond with a donor group on the receptor.
Hydrogen Bond Donor: The amide N-H group can act as a hydrogen bond donor, providing another key interaction point.
Methyl Group: This group can provide a key hydrophobic interaction and its specific position is critical for optimal fitting into the binding site.
A five-featured pharmacophore model developed for a series of benzamide derivatives as FtsZ inhibitors included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov This general model aligns well with the proposed features for this compound, suggesting a similar mode of interaction with its biological target.
Exploratory Research in Non Clinical Applications
Potential in Material Science Research
The inherent chemical properties of the benzamide (B126) core, combined with the specific electronic and steric effects of its substituents (bromo, chloro, and methyl groups), suggest potential utility in the field of material science.
While direct studies on the non-linear optical (NLO) properties of 4-bromo-N-(2-chloro-4-methylphenyl)benzamide are not extensively documented, research into analogous compounds provides insight into the potential of this chemical class. NLO materials are crucial for technologies like lasers and optical communications. preprints.orgacs.org The NLO response of a molecule is governed by its structure, particularly the presence of electron-donating and electron-withdrawing groups that facilitate charge transfer. acs.org
In related heterocyclic compounds, such as certain triazole-based derivatives, the strategic placement of substituents has been shown to significantly influence NLO characteristics. For instance, computational and experimental studies on some complex N-phenylpropanamide derivatives have demonstrated that variations in substituent groups can tune the molecule's hyperpolarizability, a key measure of NLO activity. These studies highlight that specific substitutions can lower the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is often correlated with enhanced NLO properties.
Table 1: NLO Properties of Selected Analogous Compounds
| Compound Analogue Structure | Key Substituents | HOMO-LUMO Gap (eV) | First Hyperpolarizability (βtot) | Reference |
| N-phenylpropanamide derivative | Chloro and CF3 groups | 5.637 | - | acs.org |
| N-phenylpropanamide derivative | Two Chloro groups | Reduced band gap noted | - | acs.org |
| Salicylaldehyde-based thiosemicarbazone | Chloro group | - | 557.085 a.u. | acs.org |
Given that this compound possesses halogen atoms (Br, Cl) which are electron-withdrawing, and a methyl group which is electron-donating, it contains the fundamental components that could potentially be exploited for NLO applications. Further research would be required to determine the specific NLO response of this compound and its derivatives.
The benzamide functional group is a cornerstone in organic synthesis, valued for its stability and versatile reactivity. nih.gov Benzamides are key intermediates in the production of a wide array of chemicals, including pharmaceuticals, polymers, and agrochemicals. thegoodscentscompany.com As such, substituted benzamides like this compound can serve as valuable model compounds or building blocks for creating more complex, high-value molecules.
The presence of bromine makes it a candidate for incorporation into flame-retardant materials. The specific substitution pattern on both phenyl rings allows for the synthesis of polymers and specialty chemicals with tailored physical properties, such as thermal stability, solubility, and specific binding capabilities. The synthesis of advanced materials often relies on the precise arrangement of functional groups, and compounds like this provide a well-defined platform for developing novel structures. nih.gov
Agrochemical Research and Development (Focus on Mechanism)
The benzamide scaffold is a well-established "privileged structure" in agrochemical research, forming the basis for numerous commercial and developmental herbicides, fungicides, and insecticides. nih.govwalshmedicalmedia.com
Compounds structurally related to this compound have demonstrated a variety of biological activities, each stemming from distinct molecular mechanisms.
Herbicidal Activity: Benzamide-based herbicides are known to act through several mechanisms of action. One of the primary modes is the inhibition of microtubule assembly in plant roots. wssa.netyoutube.com These herbicides bind to the protein tubulin, preventing the polymerization required to form microtubules. This disruption halts cell division and elongation, ultimately leading to the death of susceptible weeds. wssa.netnih.gov Other herbicidal amides are known to inhibit photosynthesis by binding to proteins in the photosystem II complex or to disrupt the synthesis of very long-chain fatty acids, which are essential for forming cell membranes. wssa.netpurdue.edu
Fungicidal Activity: N-phenylbenzamide derivatives have shown efficacy against a range of plant pathogenic fungi. mdpi.comnih.gov The precise mechanism can vary, but one recognized target is the mitochondrial respiratory chain. For example, the fungicide fenpicoxamid, a derivative of the natural product UK-2A, acts as a Qi inhibitor, binding to the cytochrome b subunit of the cytochrome bc1 complex. nih.gov This binding blocks electron transport, disrupts ATP synthesis, and leads to the collapse of the mitochondrial membrane potential, ultimately killing the fungal cells. nih.gov Studies have also shown that halo-substituted N-phenylbenzamides can exhibit broad-spectrum antifungal properties, suggesting their utility against various phytopathogens. mdpi.comnih.gov Some carboxamide fungicides work by inhibiting the enzyme succinate (B1194679) dehydrogenase (SDHI).
Insecticidal Activity: The benzamide scaffold is present in several classes of modern insecticides. Carboxamide compounds, for instance, have demonstrated potent insecticidal effects. mdpi.com Some benzamide derivatives function as insect growth regulators (IGRs), which interfere with the insect's life cycle, such as by inhibiting chitin (B13524) synthesis. acs.orgresearchgate.net Another key mechanism is the inhibition of the enzyme acetylcholinesterase (AChE) in the insect's nervous system. researchgate.net Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, causing paralysis and death. Structure-activity relationship studies have shown that the specific substituents on the benzamide structure are critical for its potency and selectivity as an AChE inhibitor. researchgate.net
Table 2: Potential Agrochemical Mechanisms of Action for Benzamide-Related Compounds
| Activity Type | Mechanism of Action | Molecular Target | Consequence for Pest | Reference(s) |
| Herbicidal | Microtubule Assembly Inhibition | Tubulin | Halts cell division and root growth | wssa.netyoutube.com |
| Photosynthesis Inhibition | Photosystem II (D1 protein) | Blocks electron transport and energy production | wssa.net | |
| Fungicidal | Respiration Inhibition (Qi) | Cytochrome bc1 complex | Blocks ATP synthesis, causes mitochondrial collapse | nih.gov |
| Cell Wall/Membrane Disruption | Glucan/Steroid Biosynthesis Pathways | Compromises structural integrity and cell function | mdpi.com | |
| Insecticidal | Neurotransmission Disruption | Acetylcholinesterase (AChE) | Paralysis and death | researchgate.net |
| Growth Regulation | Chitin Synthesis Pathway | Prevents proper molting and development | acs.orgresearchgate.net |
The benzamide framework is a versatile starting point for the discovery of new agrochemicals through strategies like lead optimization and scaffold hopping. nih.govacs.orgacs.org Researchers systematically modify the core structure to enhance potency, broaden the spectrum of activity, and improve crop safety. nih.govnih.gov
The development process often involves synthesizing a library of derivatives where different functional groups are placed at various positions on the aromatic rings. For example, in the creation of novel insecticides, different amines and carboxylic acids are reacted to produce a range of benzamides, which are then screened for activity against target pests like Spodoptera frugiperda. nih.gov
Structure-activity relationship (SAR) studies are crucial in this process. By comparing the biological activity of closely related analogues, chemists can deduce which structural features are essential for efficacy. For instance, research on bis-benzamides has shown that a nitro group at the N-terminus is essential for its biological activity. This knowledge guides the design of next-generation candidates.
Scaffold hopping is another powerful technique where the central benzamide core might be replaced by a bioisosteric equivalent—a chemically different group that retains similar steric and electronic properties—to discover novel chemical classes with improved properties or to circumvent existing patents. nih.govacs.org These strategies have led to the successful development of numerous agrochemicals and continue to be a primary driver of innovation in the field. researchgate.netnih.gov
Table 3: Examples of Benzamide Scaffold Modification in Agrochemical Research
| Base Scaffold | Modification Strategy | Resulting Change in Activity | Target Application | Reference |
| N-phenylbenzamide | Introduction of a pyridine-linked 1,2,4-oxadiazole (B8745197) | Enhanced fungicidal activity against Botrytis cinereal and larvicidal activity against mosquitos. | Fungicide / Insecticide | nih.gov |
| Benzamide | Addition of dimethylamine (B145610) side chain | Potent acetylcholinesterase (AChE) inhibition. | Insecticide | researchgate.net |
| Benzamide | Synthesis of N,N'-substituted derivatives | Acted as insect growth regulators against white mango scale insects. | Insecticide | researchgate.net |
| Benzamide | Creation of benzamidophenyl and phenylacetamidophenyl scaffolds | Potent PARP-1 inhibition for potential therapeutic use. | Antitumor Agent | nih.gov |
Future Research Directions and Translational Perspectives Non Clinical
Development of Novel Synthetic Methodologies for Complex Benzamide (B126) Structures
The traditional synthesis of benzamides often involves the amidation of carboxylic acid chlorides. nih.gov While effective, this method can be harsh and may not be suitable for complex, highly functionalized molecules. Future research is increasingly focused on developing more efficient, milder, and environmentally friendly synthetic pathways.
One promising direction is the advancement of catalytic methods. For instance, nickel-catalyzed asymmetric reductive hydroarylation of vinyl amides has been reported as a powerful tool for producing enantioenriched α-arylbenzamides under mild conditions. nih.govresearchgate.netuzh.ch This approach allows for the regioselective introduction of aryl groups, creating new stereogenic centers with high precision. nih.govresearchgate.netuzh.ch The development of such catalytic systems, perhaps using more abundant and less toxic metals, will be crucial for the efficient synthesis of structurally complex benzamides like 4-bromo-N-(2-chloro-4-methylphenyl)benzamide.
Furthermore, research into one-pot synthesis procedures and novel activation methods for carboxylic acids continues to be a priority. nih.gov Strategies that avoid the use of thionyl chloride, such as employing N-hydroxysuccinimidyl trifluoroacetate (B77799) (NHS-TFA) as an activator, provide an efficient and greener pathway to synthetic benzamide compounds. nih.gov Future methodologies will likely focus on minimizing waste, reducing reaction steps, and improving atom economy, which are critical for the sustainable development of new chemical entities.
Advanced Computational Design for Enhanced Selectivity and Potency in Research Targets
Computational chemistry is an indispensable tool for accelerating the discovery and optimization of bioactive compounds. For N-arylbenzamides, advanced computational design holds the key to unlocking enhanced selectivity and potency for specific research targets. Techniques like 3D Quantitative Structure-Activity Relationship (3D-QSAR) and pharmacophore modeling are being used to identify the essential structural features required for a desired biological activity. nih.gov
Molecular docking studies are fundamental in this process, allowing researchers to predict the binding modes of benzamide derivatives within the active sites of target proteins. nih.govvensel.orgnih.govnih.gov For example, docking simulations have been used to understand the interactions between N-substituted benzamide derivatives and histone deacetylase 2 (HDAC2), revealing binding affinities similar to established inhibitors. nih.gov Future research will leverage more sophisticated computational methods, such as molecular dynamics simulations and free energy calculations, to provide a more dynamic and accurate picture of ligand-receptor interactions, thereby guiding the rational design of next-generation compounds. acs.orgnih.gov
The integration of machine learning and artificial intelligence will further revolutionize this field. These approaches can analyze vast datasets to predict biological activity, identify potential off-target effects, and even generate novel molecular structures with desired properties, significantly streamlining the design-synthesis-test cycle. vensel.org
Table 1: In-silico and In-vitro Analysis of Benzamide Derivatives Against Various Kinase Targets This table is for illustrative purposes and combines data from multiple sources to show the application of computational and experimental approaches.
| Compound Derivative | Target Kinase | Predicted Activity (Docking Score / Binding Energy) | Experimental Activity (% Inhibition @ 10 nM) | Reference |
|---|---|---|---|---|
| Analog 11 (trifluoromethylphenyl on amide) | EGFR | -9.8 kcal/mol | 91% | nih.gov |
| Analog 13 (trifluoromethylphenyl on amine) | EGFR | -10.2 kcal/mol | 92% | nih.gov |
| VF-57a (N-[(thiophen-3-yl)methyl]benzamide) | Influenza HA | Not Specified | EC50 ~0.8 µM | acs.org |
| Benzamide Derivative | CYP1B1 | Tanimoto Shape 0.847 | Screening Planned | vensel.org |
Exploration of New Biological Targets and Mechanisms for N-Arylbenzamides
The benzamide scaffold has been successfully employed to target a wide range of proteins. However, the full biological potential of N-arylbenzamides is far from exhausted. Future research will undoubtedly focus on exploring novel biological targets and elucidating new mechanisms of action.
Current research has identified benzamide derivatives as potent inhibitors of various targets, including smoothened (SMO) antagonists in the Hedgehog signaling pathway, and tyrosine kinases like EGFR. nih.govresearchgate.net There is also growing interest in their potential as histone deacetylase (HDAC) inhibitors and as modulators of protein-protein interactions. nih.gov For instance, certain N-substituted benzamides have shown promising anti-proliferative activity against various cancer cell lines, with structure-activity relationship (SAR) studies guiding further optimization. nih.govresearchgate.net
Beyond oncology, the benzamide structure is being investigated for other therapeutic areas. Studies have explored their use as antiprion agents, which inhibit the accumulation of scrapie-associated prion protein (PrPSc). nih.gov Other research has developed N-[(thiophen-3-yl)methyl]benzamides as inhibitors of the influenza A virus hemagglutinin (HA)-mediated fusion process. acs.orgacs.org The discovery of these novel activities underscores the versatility of the benzamide core and suggests that systematic screening against diverse biological targets could yield compounds for a wide array of research applications. Future work will likely involve phenotypic screening and chemoproteomics to identify entirely new targets and pathways modulated by this class of compounds.
Innovative Applications in Material Science and Agrochemistry based on Fundamental Chemical Properties
The utility of the benzamide chemical framework extends beyond biological research into the realms of material science and agrochemistry. The strong intermolecular hydrogen bonds formed by the amide group can be exploited to create highly ordered supramolecular structures. For example, poly(1,4-benzamide) is known for its ability to form rigid polymer chains, a property that is fundamental to high-strength fibers. acs.org Future research could explore how the specific substitutions on compounds like this compound influence crystal packing and self-assembly, potentially leading to the development of novel organic materials with tailored electronic or photophysical properties.
In the field of agrochemistry, benzamide derivatives are already established as active ingredients in a range of products. google.comepo.orggoogle.comgoogle.com The amide structure is beneficial for the biodegradation of pesticides. nih.gov Numerous patents and studies describe their use as herbicides, insecticides, and fungicides. google.comnih.govmdpi.comresearchgate.nettridge.comgoogle.com For example, certain benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) have demonstrated potent fungicidal activity against various plant pathogens and larvicidal activity against mosquito larvae. nih.govmdpi.com Future research in this area will focus on designing next-generation agrochemicals with improved potency, greater selectivity for target pests over beneficial organisms, and enhanced environmental safety profiles. epo.org The continued exploration of the vast chemical space around the N-arylbenzamide scaffold is expected to yield innovative solutions for crop protection and management.
Table 2: Fungicidal Activity of Benzamide Derivatives Substituted with Pyridine-Linked 1,2,4-Oxadiazole Data extracted from a study on novel benzamide derivatives for agrochemical use.
| Compound ID | Target Fungus | Inhibitory Activity at 50 mg/L | Reference |
|---|---|---|---|
| 7a | Botrytis cinereal | 75.6% | mdpi.com |
| 7e | Botrytis cinereal | 70.2% | mdpi.com |
| 7h | Botrytis cinereal | 90.5% | mdpi.com |
| 7k | Botrytis cinereal | 85.3% | mdpi.com |
| Fluxapyroxad (Reference) | Botrytis cinereal | 63.6% | mdpi.com |
Q & A
Q. What are the standard synthetic routes for 4-bromo-N-(2-chloro-4-methylphenyl)benzamide, and how are reaction conditions optimized?
The compound is synthesized via condensation of 2-chloro-4-methylaniline with 4-bromobenzoyl chloride under controlled conditions. Key parameters include:
- Solvent selection : Dichloromethane or tetrahydrofuran (THF) to enhance solubility and reaction homogeneity.
- Catalysts : Triethylamine (TEA) or pyridine to neutralize HCl byproducts and drive the reaction forward.
- Temperature : Typically 0–25°C to minimize side reactions. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%). Reaction optimization studies suggest that solvent polarity and stoichiometric ratios significantly affect yields .
Q. How is the compound characterized structurally, and what spectroscopic techniques are prioritized?
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) and amide bond formation (NH signal at δ 9.5–10.2 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (CHBrClNO, MW 330.6 g/mol) .
- Infrared Spectroscopy (IR) : Detects amide C=O stretching (~1650 cm) and N–H bending (~1550 cm) .
Q. What preliminary bioactivity assays are recommended for this compound?
Initial screening focuses on:
- Enzyme inhibition : Testing against bacterial acyl carrier protein phosphopantetheinyl transferase (ACPS-PPTase) via UV-Vis kinetic assays (λ = 340 nm) to monitor cofactor depletion .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM to assess IC values .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and cellular assays be resolved?
Discrepancies often arise from poor membrane permeability or off-target effects. Mitigation strategies include:
- Prodrug modification : Introducing ester groups to enhance lipophilicity.
- Metabolic stability assays : Liver microsome studies (e.g., human CYP450 isoforms) to identify degradation pathways.
- Target engagement validation : Cellular thermal shift assays (CETSA) confirm direct binding to ACPS-PPTase .
Q. What computational methods predict the compound’s mechanism of action?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with ACPS-PPTase (PDB ID: 3LU1), focusing on halogen bonding between Br/Cl and Arg residues.
- Molecular Dynamics (MD) : GROMACS simulations (100 ns) assess binding stability under physiological conditions .
Q. How do halogen substituents influence crystallographic packing and solubility?
Single-crystal X-ray diffraction (SC-XRD) reveals:
- Br···Cl interactions (3.3–3.5 Å) stabilize the crystal lattice, reducing solubility in polar solvents.
- Methoxy or trifluoromethyl substitutions disrupt packing, improving aqueous solubility by 2–3 fold .
Q. What strategies improve synthetic yield in multi-step protocols?
- Flow chemistry : Continuous reactors minimize intermediate degradation (residence time <5 min).
- Microwave-assisted synthesis : Accelerates amidation (30 min vs. 12 hrs) with 15–20% yield improvement .
Methodological Notes
- Contradictory data resolution : Cross-validate bioactivity using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic assays).
- Advanced purification : Preparative HPLC (C18 column, 70:30 MeCN/HO) isolates isomers or degradation products .
- Safety : Halogenated benzamides require handling in fume hoods due to potential respiratory toxicity (OSHA PEL: 0.1 mg/m) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
